molecular formula C25H23N3O6 B12017229 4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate CAS No. 765902-16-7

4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12017229
CAS No.: 765902-16-7
M. Wt: 461.5 g/mol
InChI Key: VHKPJRMJBSTSKF-CVKSISIWSA-N
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Description

4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound known for its diverse applications in scientific research. This compound features a hydrazone linkage and a benzoate ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: This step involves the reaction of m-tolylamine with an appropriate acylating agent to form the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is then coupled with 4-formylphenyl 3,4-dimethoxybenzoate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Biological Markers: Used in the development of markers for biological studies.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Sensors: Incorporated into sensors for detecting various chemical substances.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The hydrazone linkage can interact with enzymes, altering their activity. The benzoate ester moiety can facilitate binding to biological membranes, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(2-Oxo-2-(3-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dimethoxybenzoate
  • 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate

Uniqueness

4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate is unique due to its specific hydrazone and benzoate ester structure, which confer distinct chemical reactivity and biological activity compared to its analogs.

This compound’s versatility in various fields of research highlights its importance and potential for future scientific advancements

Properties

CAS No.

765902-16-7

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

[4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H23N3O6/c1-16-5-4-6-19(13-16)27-23(29)24(30)28-26-15-17-7-10-20(11-8-17)34-25(31)18-9-12-21(32-2)22(14-18)33-3/h4-15H,1-3H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

VHKPJRMJBSTSKF-CVKSISIWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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